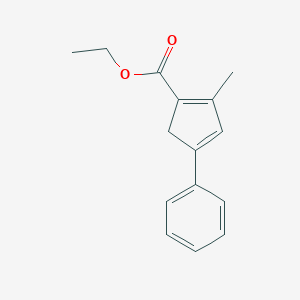
1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester is an organic compound with a complex structure that includes a cyclopentadiene ring, a carboxylic acid group, and various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester typically involves the following steps:
Formation of Cyclopentadiene Derivatives: Cyclopentadiene derivatives can be synthesized through Diels-Alder reactions, where cyclopentadiene reacts with dienophiles under controlled conditions.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cyclopentadiene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene-1-carboxylic acid, 2-methyl-4-phenyl-, ethyl ester involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in different chemical reactions, influencing its reactivity and potential biological effects . The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1,3-cyclopentadiene-1-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Cyclopentadiene derivatives: Various derivatives with different substituents on the cyclopentadiene ring.
Propriétés
Numéro CAS |
128590-29-4 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
ethyl 2-methyl-4-phenylcyclopenta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-3-17-15(16)14-10-13(9-11(14)2)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
Clé InChI |
PTMBKFCMLSDYNS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


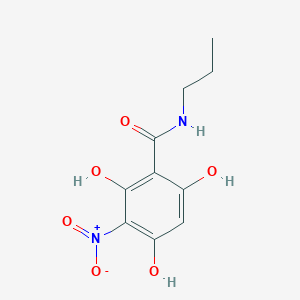
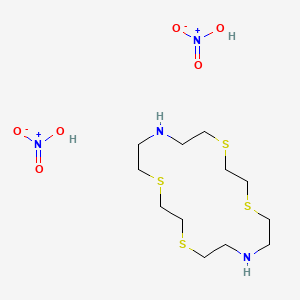

![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)
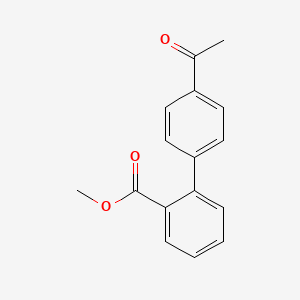
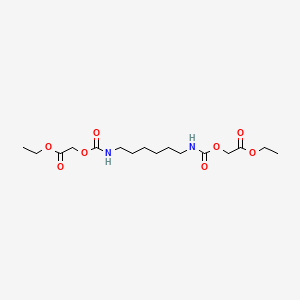
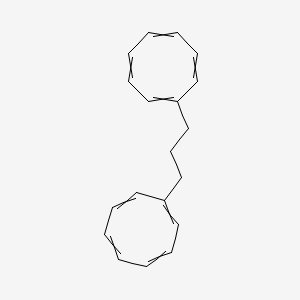
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
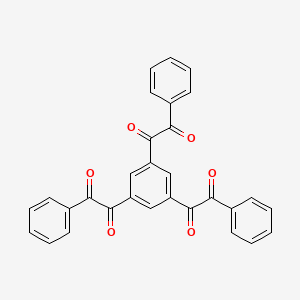
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)
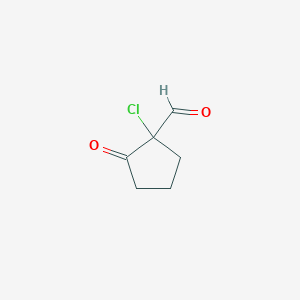
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
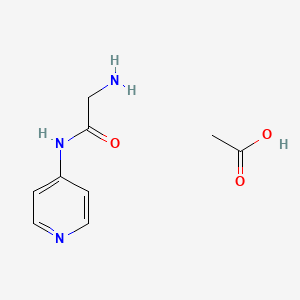
![1-[(2-Methoxypropan-2-yl)oxy]-2-(1-phenylethenyl)benzene](/img/structure/B14274347.png)
